(1R,2S)-2-(1H-1,2,4-Triazol-5-yl)cyclohexane-1-carboxylic acid
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Overview
Description
(1R,2S)-2-(1H-1,2,4-Triazol-5-yl)cyclohexane-1-carboxylic acid is a chiral compound featuring a cyclohexane ring substituted with a triazole moiety and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-(1H-1,2,4-Triazol-5-yl)cyclohexane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Triazole Moiety: The triazole ring can be introduced via a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the carbonation of a Grignard reagent.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-(1H-1,2,4-Triazol-5-yl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions on the triazole ring.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
(1R,2S)-2-(1H-1,2,4-Triazol-5-yl)cyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (1R,2S)-2-(1H-1,2,4-Triazol-5-yl)cyclohexane-1-carboxylic acid depends on its specific application:
Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their activity or modulating their function.
Chemical Reactivity: The triazole ring and carboxylic acid group can participate in various chemical reactions, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-2-(1H-1,2,4-Triazol-5-yl)cyclohexane-1-amine: Similar structure but with an amine group instead of a carboxylic acid.
(1R,2S)-2-(1H-1,2,4-Triazol-5-yl)cyclohexane-1-methanol: Similar structure but with a hydroxyl group instead of a carboxylic acid.
Uniqueness
(1R,2S)-2-(1H-1,2,4-Triazol-5-yl)cyclohexane-1-carboxylic acid is unique due to the presence of both a triazole ring and a carboxylic acid group, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
(1R,2S)-2-(1H-1,2,4-triazol-5-yl)cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c13-9(14)7-4-2-1-3-6(7)8-10-5-11-12-8/h5-7H,1-4H2,(H,13,14)(H,10,11,12)/t6-,7+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADFJWUIXTMDOCM-NKWVEPMBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C2=NC=NN2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@H](C1)C2=NC=NN2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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